LogP & Molecular Weight vs. Chain-Length Analogs
Diethyl 7-bromoheptylphosphonate occupies a specific lipophilic space defined by its seven-carbon chain. It exhibits a computed XLogP3-AA of 2.9 [1], making it more hydrophobic than its shorter-chain analog, diethyl 6-bromohexylphosphonate (6-carbon chain, XLogP3 of ~2.4 [2]), and less hydrophobic than its longer-chain analog, diethyl 8-bromooctylphosphonate (8-carbon chain, XLogP3 of ~3.4 [3]). This difference directly impacts the cell permeability of the linker and any PROTAC derived from it. Additionally, its molecular weight of 315.18 g/mol [1] precisely fits the optimal range for non-cleavable linkers, providing a balance between synthetic accessibility and molecular size.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | Diethyl 6-bromohexylphosphonate: 2.4; Diethyl 8-bromooctylphosphonate: 3.4 (estimated) |
| Quantified Difference | +0.5 vs. C6 analog; -0.5 vs. C8 analog |
| Conditions | Computed property (XLogP3 algorithm, PubChem) |
Why This Matters
The intermediate logP value of 2.9 suggests a balanced profile between membrane permeability and aqueous solubility, which is critical for the bioavailability and cellular activity of the final PROTAC degrader.
- [1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 77078416, Diethyl 7-bromoheptylphosphonate. Retrieved 2026-04-16. View Source
- [2] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 129846074, Diethyl 6-bromohexylphosphonate. Retrieved 2026-04-16. View Source
- [3] Estimated XLogP3 for Diethyl 8-bromooctylphosphonate based on its 8-carbon chain relative to the 6-carbon and 7-carbon analogs. This value is an estimation and not from a direct experimental measurement. View Source
